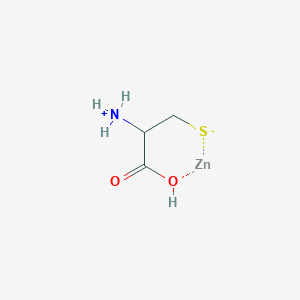
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc is a zinc complex with a unique structure that includes both amino and thiolate groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of zinc, an essential trace element, adds to its significance as zinc plays a crucial role in numerous biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc typically involves the reaction of zinc salts with appropriate thiolate and amino acid derivatives. One common method includes the reaction of zinc acetate dihydrate with a thiolate compound under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the pH is carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters. Purification steps such as crystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced under specific conditions to yield different zinc complexes.
Substitution: The amino and thiolate groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonates.
Reduction: Reduced zinc complexes.
Substitution: Substituted amino or thiolate derivatives.
Aplicaciones Científicas De Investigación
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and cycloaddition reactions.
Biology: Investigated for its role in enzyme activity and as a potential therapeutic agent due to its zinc content.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and as a component in advanced materials.
Mecanismo De Acción
The mechanism of action of 2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc involves its interaction with biological molecules through its zinc ion. Zinc can coordinate with various ligands, influencing enzyme activity and stabilizing protein structures. The thiolate group can participate in redox reactions, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc
- 2-hydroxy-3-oxopropane-1-thiolate;zinc
Uniqueness
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc is unique due to the presence of both amino and thiolate groups, which provide distinct reactivity and coordination properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that may lack one of these functional groups.
Propiedades
Fórmula molecular |
C3H7NO2SZn |
|---|---|
Peso molecular |
186.5 g/mol |
Nombre IUPAC |
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc |
InChI |
InChI=1S/C3H7NO2S.Zn/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6); |
Clave InChI |
UHXXJVYBIFPFFQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)[NH3+])[S-].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826154.png)
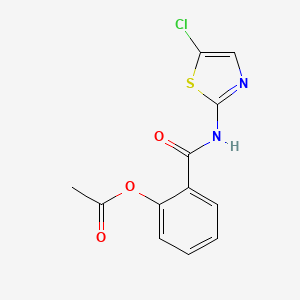
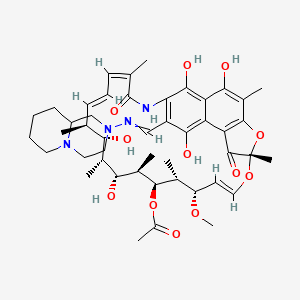
![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B10826178.png)
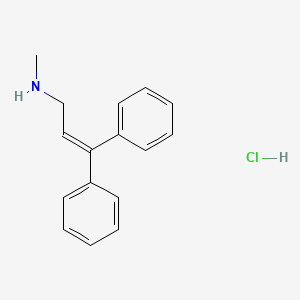
![sodium;(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoate](/img/structure/B10826190.png)
![(E)-but-2-enedioic acid;1-[1-[2-(7-methoxy-2,2-dimethyl-4-oxo-3H-chromen-8-yl)ethyl]piperidin-4-yl]-N-methylindole-6-carboxamide](/img/structure/B10826198.png)


![1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine](/img/structure/B10826207.png)
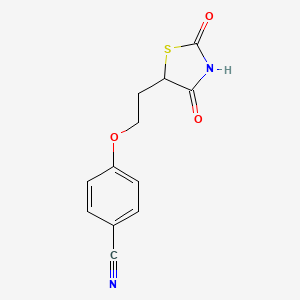
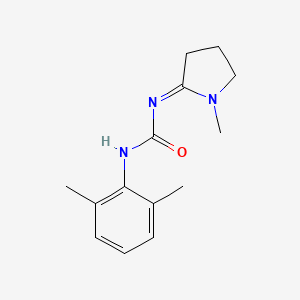
![[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B10826240.png)

